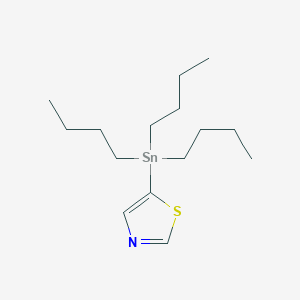

5-(Tributylstannyl)thiazole

Description

Properties

IUPAC Name |

tributyl(1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNSHUNTJWVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376847 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157025-33-7 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-(tributylstannyl)thiazole, a valuable organotin reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize cross-coupling reactions and heterocyclic chemistry.

Introduction

This compound is a heterocyclic organostannane compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a thiazole ring substituted with a tributyltin group at the 5-position, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with a thiazole moiety, a common scaffold in many biologically active compounds and functional materials.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification of the compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.17 g/mol |

| CAS Number | 157025-33-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg |

| Flash Point | 182.3 ± 25.7 °C |

| Purity (typical) | ≥95% |

| Storage | Store at 2-8°C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the stannylation of a pre-functionalized thiazole ring. A reliable method involves the lithiation of a suitable thiazole precursor followed by quenching with tributyltin chloride. An adaptable procedure, based on the synthesis of the analogous 5-(trimethylstannanyl)thiazole, is detailed below.

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from a known procedure for the synthesis of a similar stannylated thiazole and should be optimized for specific laboratory conditions.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: Thiazole (1.0 equivalent) is dissolved in the cold THF. To this solution, n-butyllithium (1.05 equivalents) is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected NMR data is summarized below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.7 | s | H-2 | |

| ~7.8 | s | H-4 | ||

| 1.45-1.65 | m | Sn-CH₂-CH₂-CH₂ -CH₃ | ||

| 1.25-1.40 | m | Sn-CH₂-CH₂ -CH₂-CH₃ | ||

| 1.05-1.20 | m | Sn-CH₂ -CH₂-CH₂-CH₃ | ||

| ~0.9 | t | ~7.3 | Sn-CH₂-CH₂-CH₂-CH₃ | |

| ¹³C NMR | ~153 | C-2 | ||

| ~148 | C-4 | |||

| ~138 | C-5 | |||

| ~29 | Sn-CH₂-CH₂ -CH₂-CH₃ | |||

| ~27 | Sn-CH₂-CH₂-CH₂ -CH₃ | |||

| ~14 | Sn-CH₂-CH₂-CH₂-CH₃ | |||

| ~10 | Sn-CH₂ -CH₂-CH₂-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The tributyltin moiety will show characteristic satellite peaks due to coupling with tin isotopes.

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the introduction of the thiazole-5-yl group onto various organic scaffolds.

Stille Cross-Coupling Reaction

Reaction Scheme:

Caption: General scheme of a Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and any additional ligand.

-

Reagent Addition: Add anhydrous solvent, followed by this compound (1.1-1.5 equivalents).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the 5-substituted thiazole product.

Safety Information

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, must be worn. All waste containing organotin compounds must be disposed of according to institutional and local regulations. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of 5-substituted thiazoles, which are important motifs in medicinal chemistry and materials science. The synthetic protocol provided, along with the physicochemical and spectroscopic data, offers a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this class of compounds.

References

An In-Depth Technical Guide to 5-(Tributylstannyl)thiazole for Researchers and Drug Development Professionals

An essential organotin reagent, 5-(tributylstannyl)thiazole serves as a critical building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in drug discovery.

Chemical Structure and Identification

This compound is an organometallic compound featuring a thiazole ring substituted with a tributyltin group at the 5-position. The presence of the tin moiety makes it an important reagent in palladium-catalyzed cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | tributyl(1,3-thiazol-5-yl)stannane[1] |

| CAS Number | 157025-33-7[1] |

| Molecular Formula | C15H29NSSn[1] |

| Molecular Weight | 374.17 g/mol [2] |

| SMILES | CCCC--INVALID-LINK--(CCCC)C1=CN=CS1[1] |

| InChI Key | GOWNSHUNTJWVOM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are tabulated below. It is important to note that organotin compounds are typically toxic and should be handled with appropriate safety precautions.

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg[3] |

| Flash Point | 182.3 ± 25.7 °C[3] |

| Solubility | Insoluble in water (3.0E-3 g/L at 25 °C, calculated)[2] |

| Storage | 2-8°C[3] |

Spectroscopic Data

| Spectroscopy | Expected/Analogous Data |

| ¹H NMR | The proton spectrum is expected to show signals for the thiazole ring protons and the butyl groups attached to the tin atom. The thiazole protons would appear in the aromatic region, while the butyl group protons would be in the aliphatic region. For the related compound, 2-methyl-5-(tributylstannyl)thiazole, predicted ¹H NMR (400 MHz, DMSO-d6) shows signals at δ (ppm): 0.87-0.91 (m, 11H), 1.09-1.13 (m, 5H), 1.31-1.37 (m, 8H), 1.51-1.55 (m, 3H), 1.56-1.59 (m, 2H), 2.78 (s, 3H), and 7.56 (s, 1H)[3]. |

| ¹³C NMR | The carbon spectrum will display resonances for the thiazole ring carbons and the butyl group carbons. For analogous (Z)-3-(tributylstannyl)alkenols, the butyl group carbons typically appear at δ (ppm): 29.3, 27.5, 13.8, and 10.3[4]. The thiazole ring carbons are expected in the range of δ 110-160 ppm. |

| ¹¹⁹Sn NMR | The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the electronic environment of the tin nucleus. For various tributylstannyl compounds, the ¹¹⁹Sn chemical shift is typically observed in the range of δ -45 to -60 ppm (relative to Me₄Sn)[4]. |

| IR Spectroscopy | The infrared spectrum will show characteristic C-H stretching and bending vibrations for the thiazole ring and the butyl groups. Vibrations associated with the C=N and C=C bonds of the thiazole ring are also expected. |

| Mass Spectrometry | The exact mass is calculated to be 375.104279[3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl and heteroarylstannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds. The likely precursor for this synthesis is 5-bromothiazole.

General Protocol for the Synthesis of Arylstannanes:

-

Lithiation: A solution of the aryl halide (e.g., 5-bromothiazole) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction is stirred at low temperature for a specified time to allow for the formation of the aryllithium intermediate.

-

Stannylation: A solution of tributyltin chloride in THF is then added dropwise to the aryllithium solution at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Stille Cross-Coupling Reaction

This compound is a key reagent in the Stille cross-coupling reaction, which forms a new carbon-carbon bond between the thiazole ring and an organic halide or triflate.

General Protocol for the Stille Coupling of an Aryl Halide with an Organostannane:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, the organostannane (e.g., this compound, 1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand (if necessary, e.g., P(o-tol)₃) are added.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) is added via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period of 12-24 hours, or until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture may be filtered to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Development and Signaling Pathways

The thiazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. These derivatives have shown a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Role in Cancer Therapy and Signaling Pathway Inhibition

Thiazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in cancer progression. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.

The workflow for the inhibition of the PI3K/AKT/mTOR signaling pathway by a thiazole-based inhibitor can be visualized as follows:

This diagram illustrates how a thiazole-based inhibitor can block the PI3K enzyme, thereby preventing the downstream signaling cascade that leads to cell growth and proliferation.

Synthesis of Pharmaceutical Compounds

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 5-(tributylstannyl)thiazole (CAS: 157025-33-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tributylstannyl)thiazole is a versatile organometallic reagent that plays a significant role in modern organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents. The thiazole moiety is a key structural component in numerous biologically active compounds, and the tributylstannyl group facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1][2][3][4]

Physicochemical Properties

This compound is a liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157025-33-7 | [5] |

| Molecular Formula | C₁₅H₂₉NSSn | [5] |

| Molecular Weight | 374.17 g/mol | [6] |

| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg | [6] |

| Flash Point | 182.3 ± 25.7 °C | [6] |

| Exact Mass | 375.104279 | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a suitable thiazole precursor with a tributyltin reagent. A common and effective method is the stannylation of 5-bromothiazole.

Synthesis of this compound from 5-Bromothiazole

This procedure involves the metal-halogen exchange of 5-bromothiazole with an organolithium reagent, followed by quenching with tributyltin chloride.

Experimental Protocol:

-

Preparation of the Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Lithiation of 5-Bromothiazole: The flask is cooled to -78°C in a dry ice/acetone bath. To this, a solution of 5-bromothiazole in anhydrous THF is added dropwise. Subsequently, a solution of n-butyllithium (n-BuLi) in hexanes is added slowly while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 5-lithiothiazole.

-

Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.

Diagram of Synthesis Workflow:

Spectroscopic Data

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or m/z values |

| ¹H NMR | Signals corresponding to the thiazole ring protons (H2 and H4) are expected in the aromatic region (δ 7.5-9.0 ppm). The protons of the tributyl groups will appear in the upfield region (δ 0.8-1.6 ppm). |

| ¹³C NMR | Resonances for the thiazole ring carbons will be observed in the downfield region (δ 120-160 ppm). The carbons of the tributyl groups will be found in the upfield region (δ 10-30 ppm). |

| ¹¹⁹Sn NMR | A characteristic signal for the tin atom is expected in the range of δ -50 to +50 ppm, which is sensitive to the solvent and coordination environment.[7][8] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns corresponding to the loss of butyl groups and the thiazole ring. |

Reactivity and Applications in Drug Development

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[9][10] This reaction allows for the efficient formation of a carbon-carbon bond between the thiazole ring and various sp²-hybridized carbon atoms (e.g., aryl, vinyl, or other heteroaryl groups).

The Stille Cross-Coupling Reaction

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

General Experimental Protocol for Stille Coupling:

-

Reaction Setup: A mixture of the aryl halide, this compound (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃), and a suitable solvent (e.g., toluene, DMF, or THF) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[11]

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110°C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).[11]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired 5-arylthiazole product.

Diagram of the Stille Coupling Catalytic Cycle:

Significance in Medicinal Chemistry

The thiazole ring is a prevalent scaffold in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[2][3][4] Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][12] this compound serves as a crucial intermediate for the synthesis of these complex, biologically active molecules. By facilitating the introduction of diverse substituents at the 5-position of the thiazole ring, it enables the generation of libraries of compounds for drug discovery and lead optimization.[13]

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood.[14][15][16]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

Handling Procedures:

-

Avoid inhalation of vapors and contact with skin and eyes.[14][15][16]

-

Use non-sparking tools to prevent ignition.[14]

-

Ensure all transfers are performed under an inert atmosphere to prevent exposure to moisture and air.

-

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.[15][17]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][17]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

Disposal:

All waste containing organotin compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15][18]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. Its utility in Stille cross-coupling reactions provides a powerful tool for medicinal chemists and drug development professionals. However, its high toxicity necessitates strict adherence to safety protocols during handling and disposal. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:157025-33-7 | Chemsrc [chemsrc.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. lobachemie.com [lobachemie.com]

- 18. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

An In-Depth Technical Guide to 5-(tributylstannyl)thiazole for Researchers and Drug Development Professionals

An overview of the chemical properties, synthesis, and applications of 5-(tributylstannyl)thiazole, a key reagent in modern organic synthesis, with a focus on its role in the construction of complex molecules for pharmaceutical research.

This technical guide provides a comprehensive overview of this compound, a versatile organotin compound widely utilized in synthetic chemistry. The document details its chemical and physical properties, provides a representative protocol for its synthesis, and offers a detailed experimental procedure for its application in the Stille cross-coupling reaction. Furthermore, it explores the broader context of thiazole-containing compounds in drug development and their interaction with key biological signaling pathways.

Chemical and Physical Properties

This compound is a key intermediate for the synthesis of 5-substituted thiazole derivatives. Its quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.18 g/mol [1] |

| CAS Number | 157025-33-7 |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a 5-halothiazole, such as 5-bromothiazole, with an organotin reagent like tributyltin chloride. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis from 5-Bromothiazole

Materials:

-

5-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet is charged with 5-bromothiazole and anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Application in Stille Cross-Coupling Reactions

This compound is a key building block in palladium-catalyzed Stille cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction allows for the introduction of the thiazole moiety into a wide range of organic molecules, a crucial step in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, this compound, and the palladium catalyst.

-

Solvent Addition: Add anhydrous and degassed toluene via syringe.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-arylthiazole derivative.

Thiazole Derivatives in Drug Discovery and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Thiazole-containing compounds have been shown to inhibit various biological targets, including key enzymes in signaling pathways critical for cancer cell proliferation and survival.[3]

One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many types of cancer. Several thiazole derivatives have been identified as inhibitors of this pathway, demonstrating their potential as anticancer agents.[4]

Below are diagrams illustrating the experimental workflow for a Stille coupling reaction and a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting potential points of inhibition by thiazole-based compounds.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-(tributylstannyl)thiazole, a key organometallic intermediate in organic synthesis. The document details its principal application in palladium-catalyzed Stille cross-coupling reactions, providing data on reaction conditions and yields with various electrophiles. Additionally, it explores other potential transformations such as halogenation and protodestannylation. The guide also addresses the compound's stability under different environmental conditions, including thermal, photolytic, and hydrolytic degradation, and outlines protocols for its synthesis and safe handling. This information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who utilize this versatile building block.

Introduction

This compound is a heterocyclic organotin compound that has garnered significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the tributylstannyl group at the 5-position of the thiazole ring, which allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The thiazole moiety itself is a prevalent scaffold in a wide range of biologically active compounds. This guide aims to provide a detailed technical resource on the reactivity and stability of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 157025-33-7 | [1] |

| Molecular Formula | C₁₅H₂₉NSSn | [1] |

| Molecular Weight | 374.17 g/mol | |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C (Refrigerator) |

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. Like other organotin compounds, its stability is influenced by factors such as temperature, light, and the presence of acidic or basic conditions.

Thermal Stability

Photochemical Stability

Organotin compounds are known to be susceptible to photodegradation.[3] The degradation of tributyltin (TBT) compounds in aqueous environments is influenced by light, among other factors.[4] The process involves the cleavage of the carbon-tin bond. While specific quantum yield data for this compound is not available, it is advisable to store the compound in the dark to prevent photolytic decomposition.

Hydrolytic Stability

Organotin compounds generally exhibit low solubility in water.[5] Hydrolysis of the tin-carbon bond typically occurs only under extreme pH conditions and is not significant under normal environmental conditions.[4][6] Tin mercaptides are noted to be less susceptible to hydrolysis than tin alkoxides or carboxylates.[7] For this compound, significant hydrolysis is not expected under neutral pH. However, strong acidic or basic conditions could promote decomposition.

Reactivity

The reactivity of this compound is dominated by the chemistry of the tributylstannyl group, which serves as a versatile nucleophilic partner in cross-coupling reactions.

Stille Cross-Coupling Reactions

The Stille reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the thiazole ring and various sp²-hybridized carbon atoms. The general mechanism of the Stille coupling is well-established and involves a palladium catalyst.[8]

Table 2: Examples of Stille Coupling Reactions with this compound and Related Compounds

| Electrophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂/Dabco | PEG-400 | N/A | Good | [9] |

| Aryl Bromide | Pd(PPh₃)₄ | N/A | N/A | Good | [9] |

| Aryl Halides | Pd(OAc)₂/PCy₃ | Solvent-free | N/A | High | [10] |

| 2-Bromobenzyl Bromides | Pd Catalyst | N/A | N/A | Satisfactory to Excellent | [10] |

| (Hetero)aryl (Pseudo)halides | Palladium Catalyst | N/A | N/A | Good | [11][12] |

A detailed experimental protocol for a representative Stille coupling reaction is provided below.

-

Reaction Setup : To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and any additional ligand.

-

Solvent Addition : Add the appropriate anhydrous solvent (e.g., toluene, DMF, or dioxane) via syringe.

-

Reaction : Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Halogenation

The tin-carbon bond in organostannanes can be cleaved by electrophilic halogens to form the corresponding halogenated heterocycle. This provides a route to 5-halothiazoles from this compound.

Iodination can be achieved using various iodinating agents. Iodine monochloride (ICl) is a common reagent for this transformation.[13]

Bromination can be performed using elemental bromine (Br₂) or N-bromosuccinimide (NBS).[14][15] The use of NBS in acetonitrile is a convenient method for aromatic bromination.[13]

-

Reaction Setup : Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition : Add N-bromosuccinimide (1.1 eq.) to the solution. The reaction is often carried out at room temperature.

-

Reaction : Stir the mixture for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification : Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield 5-bromothiazole.

Protodestannylation

The tin-carbon bond can also be cleaved by proton sources, a reaction known as protodestannylation. This reaction is generally facilitated by acidic conditions. The kinetics of protodestannylation of vinylstannanes with carboxylic acids have been studied, revealing that the reaction proceeds via protonation of the carbon atom attached to the tin.[3] While specific kinetic data for this compound is unavailable, it is expected to undergo a similar reaction in the presence of strong acids.

Synthesis

The synthesis of this compound is typically achieved through the reaction of a 5-halothiazole with an organotin reagent. A common precursor is 5-bromothiazole.

Experimental Protocol: Synthesis of this compound from 5-Bromothiazole

This protocol is based on analogous syntheses of stannylated heterocycles.

-

Reaction Setup : To a solution of 5-bromothiazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

-

Lithiation : Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithiothiazole intermediate.

-

Stannylation : Add tributyltin chloride (1.2 eq.) dropwise to the solution at -78 °C.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up : Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Purification : After filtration and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography to afford this compound.

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[16] Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Organotin waste should be disposed of according to institutional guidelines.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the construction of C-C bonds via the Stille reaction. Its reactivity profile also includes susceptibility to halogenation and protodestannylation. While generally stable under standard storage conditions, care should be taken to protect it from heat, light, and extreme pH to prevent degradation. The synthetic protocols and reactivity data compiled in this guide provide a solid foundation for the effective and safe use of this important building block in the development of novel chemical entities.

References

- 1. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. www2.mst.dk [www2.mst.dk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. gelest.com [gelest.com]

- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. lookchem.com [lookchem.com]

- 16. lupinepublishers.com [lupinepublishers.com]

Spectroscopic and Synthetic Profile of 5-(tributylstannyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(tributylstannyl)thiazole. This organotin compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While specific peak data is proprietary to chemical suppliers, comprehensive spectra are available for reference on platforms such as ChemicalBook for CAS number 157025-33-7.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Key Chemical Shift Ranges (ppm) |

| ¹H NMR | CDCl₃ | Thiazole ring protons: Signals for H2 and H4. |

| Tributyltin moiety: Multiple signals between ~0.9 and 1.6 ppm corresponding to the butyl group protons. | ||

| ¹³C NMR | CDCl₃ | Thiazole ring carbons: Signals for C2, C4, and C5. |

| Tributyltin moiety: Four distinct signals for the butyl group carbons. | ||

| ¹¹⁹Sn NMR | CDCl₃ | A characteristic signal for the tin atom in the tributylstannyl group. |

Note: The precise chemical shifts and coupling constants can be found by accessing the spectra from the referenced supplier.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H stretching (thiazole ring) | ~3100 |

| C-H stretching (alkyl) | 2850-2960 |

| C=N stretching (thiazole ring) | ~1500-1600 |

| C-S stretching (thiazole ring) | ~600-800 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Key m/z Values |

| Electron Ionization (EI) | Molecular ion peak corresponding to the exact mass of the compound (C₁₅H₂₉NSSn). |

| Characteristic fragmentation pattern showing the loss of butyl groups. |

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a lithiated thiazole intermediate with tributyltin chloride. The following is a detailed protocol based on established synthetic methods for analogous compounds.

Synthesis of this compound

Materials:

-

5-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirring bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

Preparation of Lithiated Thiazole: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 5-bromothiazole. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30-60 minutes.

-

Stannylation: Tributyltin chloride is dissolved in a minimal amount of anhydrous THF and added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Visualizations

The following diagrams illustrate the synthetic workflow for preparing this compound.

Caption: Synthetic pathway for this compound.

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to the Physical Properties and Applications of 5-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tributylstannyl)thiazole is an organotin compound that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the thiazole moiety into a wide range of molecular scaffolds. The thiazole ring itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, with a focus on its relevance to drug discovery and development.

Physical and Chemical Properties

While some specific physical properties of this compound are not extensively reported in the literature, a compilation of available data and properties of closely related analogs provides a useful profile for researchers.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₅H₂₉NSSn | [1] |

| Molecular Weight | 374.17 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | Data not available for this compound. For the related 2-methyl-5-(tributylstannyl)thiazole: 372.3 °C at 760 mmHg. | [3] |

| Melting Point | Not applicable (liquid at room temperature). | |

| Density | Data not available for this compound. For the related 2-Chloro-5-(tributylstannyl)thiazole: 1.236 g/mL at 25 °C. | [4] |

| Solubility | Generally soluble in organic solvents such as DMF, toluene, and THF. Insoluble in water. | Assumed based on typical organostannane properties. |

| ¹H NMR Spectrum | Available | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl- and heteroarylstannanes is the reaction of a corresponding halide with an organotin reagent. Below is a representative protocol for the synthesis of this compound from 5-bromothiazole.

Materials:

-

5-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous potassium fluoride (KF) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromothiazole (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

In a separate flame-dried flask, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.

-

Slowly add the tributyltin chloride solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a liquid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is available for reference[5].

Stille Cross-Coupling Reaction using this compound

This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of this compound with an aryl halide, a key step in the synthesis of many pharmaceutical intermediates.

Materials:

-

This compound (1.1 eq)

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., P(o-tol)₃, 4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous, degassed toluene via syringe.

-

Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and evaporate the solvent.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired coupled product.

Applications in Drug Development

This compound is a valuable reagent in the synthesis of biologically active molecules. A notable application is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease[6]. The thiazole moiety can be incorporated into potential drug candidates to interact with the active site of the enzyme.

Logical Workflow: Synthesis of a BACE1 Inhibitor Precursor

The following diagram illustrates a logical workflow for the synthesis of a key intermediate for a BACE1 inhibitor, utilizing a Stille coupling reaction with this compound.

Caption: Workflow for BACE1 inhibitor synthesis.

Signaling Pathways of Thiazole-Containing Drugs

While specific signaling pathway data for this compound is not available, many thiazole-containing compounds are known to modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, some thiazole derivatives act as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The following diagram illustrates the general mechanism of PI3K/Akt/mTOR pathway inhibition by a thiazole-containing drug.

Caption: PI3K/Akt/mTOR pathway inhibition.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to facilitate the introduction of the thiazole scaffold into diverse molecular architectures via Stille cross-coupling reactions makes it an invaluable tool for medicinal chemists. While there are gaps in the publicly available quantitative physical data for this specific compound, the provided information, representative protocols, and contextual applications offer a solid foundation for its use in research. The inherent biological relevance of the thiazole moiety, particularly in the context of enzyme inhibition, ensures that this compound will remain a compound of interest for the foreseeable future. As with all organotin compounds, appropriate safety precautions must be taken during handling and disposal due to their toxicity.

References

- 1. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. 2-methyl-5-(tributylstannyl)thiazole, CAS No. 223418-75-5 - iChemical [ichemical.com]

- 4. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]

- 5. This compound(157025-33-7) 1H NMR [m.chemicalbook.com]

- 6. Rational design, docking, simulation, synthesis, and in vitro studies of small benzothiazole molecules as selective BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Organotin Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, or stannanes, have carved out a significant niche in the landscape of organic synthesis, serving as versatile and powerful reagents for the construction of complex molecular architectures. Characterized by a tin-carbon bond, these organometallic compounds offer a unique combination of stability, reactivity, and functional group tolerance, making them invaluable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of organotin compounds, with a focus on their role in palladium-catalyzed cross-coupling reactions and radical transformations. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required for the successful application of organotin chemistry.

Core Applications of Organotin Compounds

The utility of organotin compounds in organic synthesis is broad, with two areas standing out for their profound impact: the Stille cross-coupling reaction and free radical-mediated transformations.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, forming a new carbon-carbon bond.[1] Its discovery and development have revolutionized the way synthetic chemists approach the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[2][3] The reaction is renowned for its mild conditions and exceptional tolerance of a wide array of functional groups, including esters, amides, and even free hydroxyl groups, which often pose challenges for other organometallic reagents.[3][4]

The general form of the Stille reaction is as follows:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃

Where:

-

R¹ and R² : The organic groups to be coupled (e.g., aryl, vinyl, alkyl).

-

X : A halide (Cl, Br, I) or a pseudohalide (e.g., triflate, OTf).

-

R³ : A non-transferable group, typically butyl or methyl.

-

Catalyst : A palladium(0) complex.

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

This protocol provides a general procedure for the Stille coupling of an aryl bromide with a vinylstannane.

Materials:

-

Aryl bromide (1.0 equiv)

-

Vinyl(tributyl)stannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous and degassed toluene

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.

-

Add anhydrous, degassed toluene via syringe.

-

Add the vinyl(tributyl)stannane to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite to remove the precipitate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

The efficiency of the Stille coupling can be influenced by various factors, including the nature of the reactants, the catalyst system, and the reaction conditions. The following tables summarize representative data on yields and the effect of catalyst loading.

Table 1: Comparison of Yields in Stille Coupling with Different Organotin Reagents

| Entry | Aryl Halide | Organotin Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Vinyl(tributyl)stannane | Pd(PPh₃)₄ (2) | THF | 60 | 18 | 92 | [6] |

| 2 | Bromobenzene | Phenyl(tributyl)stannane | Pd(OAc)₂/DABCO (3/6) | Dioxane | 100 | 12 | 84 | [7] |

| 3 | 4-Iodoanisole | 2-Furyl(tributyl)stannane | PdCl₂(PPh₃)₂ (1.5) | Toluene | 100 | 16 | 88 | [8] |

| 4 | 1-Iodonaphthalene | (E)-1-Hexenyl(tributyl)stannane | Pd₂(dba)₃ (1) | NMP | 80 | 24 | 95 | [9] |

Table 2: Effect of Catalyst Loading on Reaction Yield and Time

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂/DABCO | 0 (No Catalyst) | 24 | <5 | [7] |

| 2 | Pd(OAc)₂/DABCO | 1 | 18 | 75 | [7] |

| 3 | Pd(OAc)₂/DABCO | 3 | 12 | 84 | [7] |

| 4 | Pd(OAc)₂/DABCO | 5 | 10 | 85 | [7] |

Organotin Hydrides in Radical Reactions

Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are widely used reagents for the generation of carbon-centered radicals.[10] The relatively weak Sn-H bond can be homolytically cleaved to initiate radical chain reactions.[10] These reactions are particularly useful for reductive dehalogenations, cyclizations, and intermolecular additions.[11][12]

This protocol describes a typical procedure for the reduction of an alkyl bromide to the corresponding alkane.

Materials:

-

Alkyl bromide (1.0 equiv)

-

Tributyltin hydride (1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv)

-

Anhydrous toluene

-

Reaction vessel (e.g., round-bottom flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the alkyl bromide and AIBN.

-

Add anhydrous toluene via syringe.

-

Add the tributyltin hydride to the reaction mixture via syringe.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography. Special techniques are required to remove the tin byproducts (see below).[12]

Synthesis and Purification of Organotin Reagents

The utility of organotin compounds is predicated on their availability. While many are commercially available, their synthesis in the laboratory is often necessary.

Experimental Protocol: Synthesis of a Vinylstannane

Vinylstannanes are common coupling partners in the Stille reaction. This protocol outlines a one-pot synthesis from a ketone.[1]

Materials:

-

Ketone (1.0 equiv)

-

Tributyltinlithium (Bu₃SnLi) (1.1 equiv, freshly prepared)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared Bu₃SnLi solution and stir for 1 hour.

-

Add triethylamine followed by methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the vinylstannane by column chromatography.[1]

Management of Organotin Residues

A significant drawback of organotin chemistry is the toxicity of the reagents and byproducts.[2] Therefore, their efficient removal from the final product is crucial, especially in the context of drug development. Several methods have been developed for this purpose.

Methods for Removal of Organotin Byproducts:

-

Aqueous Potassium Fluoride (KF) Wash: This is the most common method, where the tributyltin halides are converted to the insoluble and easily filterable tributyltin fluoride.[5]

-

Chromatography on Silica Gel with Triethylamine: A small percentage of triethylamine in the eluent can help in the removal of organotin residues during column chromatography.

-

Chromatography on Potassium Carbonate-Impregnated Silica Gel: This has been shown to be a highly effective method for reducing organotin impurities to very low levels.[13]

-

Acidic Extraction: Washing with dilute acid can help in removing basic organotin compounds.

Visualizations

Experimental Workflow for a Stille Coupling Reaction

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Decision Tree for Organotin Residue Removal

Caption: A logical workflow for selecting a purification method for organotin residues.

Conclusion

Organotin compounds remain at the forefront of synthetic organic chemistry, providing reliable and versatile methods for the construction of complex molecules. The Stille coupling and radical reactions mediated by organotin hydrides are powerful tools in the arsenal of the modern synthetic chemist. While the toxicity of these reagents necessitates careful handling and purification, the development of robust protocols for their use and removal has solidified their position as indispensable reagents. For researchers in drug development and materials science, a thorough understanding of the principles and practical applications of organotin chemistry is essential for innovation and success.

References

- 1. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Synthesis of allylstannanes and vinylstannanes by the stannyl-cupration of allenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. youtube.com [youtube.com]

- 13. sdlookchem.com [sdlookchem.com]

Methodological & Application

Application Notes and Protocols: 5-(Tributylstannyl)thiazole in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(tributylstannyl)thiazole in Stille cross-coupling reactions, a powerful tool for the synthesis of complex thiazole-containing molecules. Thiazole derivatives are significant in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[1][2][3][4] The Stille reaction offers a versatile and reliable method for creating carbon-carbon bonds, making it a key strategy in the synthesis of novel therapeutic agents.[5][6]

Introduction to Stille Cross-Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[6] This reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[7] For the synthesis of substituted thiazoles, this compound serves as a versatile building block, enabling the introduction of the thiazole moiety onto various molecular scaffolds.[5]

Applications in Drug Development and Medicinal Chemistry

The thiazole ring is a core structure in numerous pharmaceuticals.[8] The ability to synthesize diverse thiazole derivatives via Stille coupling allows for the exploration of new chemical space in drug discovery. This methodology is particularly useful for creating libraries of compounds for screening against various biological targets. The resulting 5-substituted thiazoles are precursors to a range of bioactive molecules with potential therapeutic applications.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

A general workflow for performing a Stille cross-coupling reaction with this compound is outlined below.

Caption: General experimental workflow for a Stille reaction.

Experimental Protocols

Below are generalized protocols for the Stille cross-coupling of this compound with aryl halides. These protocols are based on common procedures found in the literature and should be optimized for specific substrates.[9]

Protocol 1: Stille Coupling with Pd(PPh₃)₄

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.1 mmol), and anhydrous, degassed toluene (10 mL).

-

Inert Atmosphere: Subject the flask to three vacuum/argon cycles to ensure an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of argon.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-arylthiazole.

Protocol 2: Stille Coupling with Pd₂(dba)₃ and P(o-tol)₃

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous, degassed toluene (10 mL).

-

Inert Atmosphere: Purge the flask with argon for 15 minutes.

-

Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst solution to the reaction mixture via syringe under argon.

-

Reaction: Heat the reaction to 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Summary

The following table summarizes representative data for Stille cross-coupling reactions to synthesize thiazole derivatives, demonstrating the versatility of the methodology.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | 85 | General Protocol |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 100 | 14 | 78 | General Protocol |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | DMF | 90 | 12 | 91 | [10] |

| 4 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 24 | 75 | [11] |

| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 88 | General Protocol |

Note: Yields are for isolated products and may vary depending on the specific substrates and reaction conditions. The "General Protocol" entries are representative examples based on common Stille coupling procedures.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6] Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Proper waste disposal procedures for tin-containing residues must be followed.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kuey.net [kuey.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-(Tributylstannyl)thiazole | 173979-01-6 [smolecule.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] This reaction is widely utilized in organic synthesis, particularly in the pharmaceutical industry, due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[1][2]

This document provides a detailed protocol for the Stille coupling of 5-(tributylstannyl)thiazole with various aryl and heteroaryl halides. The thiazole moiety is a key structural motif found in numerous biologically active compounds and pharmaceuticals.[3] The ability to functionalize the C5 position of the thiazole ring via Stille coupling provides a crucial synthetic route for the development of novel drug candidates and complex molecular architectures.

General Reaction Scheme

The general scheme for the Stille coupling of this compound with an organic halide (R-X) is depicted below:

Experimental Protocols

This section outlines a general experimental procedure for the Stille coupling of this compound with an aryl or heteroaryl halide. The specific conditions may require optimization depending on the substrate.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine, 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

-

Additives (optional, e.g., CuI, CsF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate/oil bath

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography